molecular formula C10H9FN2 B13578113 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile

1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13578113
M. Wt: 176.19 g/mol
InChI Key: SNBOUYXTTHJDQB-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a fluoropyridinyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the specific positioning of the fluorine atom and the presence of the cyclobutane ring.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2

InChI Key

SNBOUYXTTHJDQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)F

Origin of Product

United States

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